molecular formula C7H6Br2FN B1413279 2,6-Dibromo-4-fluorobenzylamine CAS No. 1803784-82-8

2,6-Dibromo-4-fluorobenzylamine

Cat. No.: B1413279
CAS No.: 1803784-82-8
M. Wt: 282.94 g/mol
InChI Key: TZDSZVXAEUNSJV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzylamine is an organic compound with the molecular formula C7H5Br2FN It is a derivative of benzylamine, where two bromine atoms and one fluorine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorobenzylamine typically involves the bromination of 4-fluorobenzylamine. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. For instance, the use of bromide-bromate salts in an aqueous acidic medium has been developed as a green and solvent-free method for the bromination of aromatic compounds . This method is advantageous due to its environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), and other brominating agents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-4-fluorobenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.

    Biology: The compound can be used in the study of biological systems and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-fluoroaniline: Similar in structure but with an amino group instead of a benzylamine group.

    4-Bromo-2,6-difluorobenzylamine: Contains two fluorine atoms and one bromine atom.

    2,6-Dibromo-4-chlorobenzylamine: Contains a chlorine atom instead of a fluorine atom

Uniqueness

2,6-Dibromo-4-fluorobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research settings.

Properties

IUPAC Name

(2,6-dibromo-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSZVXAEUNSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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